molecular formula C12H19N3 B1467090 Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine CAS No. 1247198-29-3

Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Cat. No.: B1467090
CAS No.: 1247198-29-3
M. Wt: 205.3 g/mol
InChI Key: MTSQXKHRXWCBSI-UHFFFAOYSA-N
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Description

Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine is an organic compound with the molecular formula C₁₂H₁₉N₃ and a molecular weight of 205.3 g/mol It is characterized by the presence of both pyridine and pyrrolidine rings, which are connected through a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine typically involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine is unique due to the presence of both pyridine and pyrrolidine rings, which confer a combination of properties that are not found in the similar compounds listed above. This dual functionality makes it a valuable compound for a wide range of applications .

Properties

IUPAC Name

N-methyl-N-(pyridin-3-ylmethyl)-1-pyrrolidin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-15(10-12-4-6-14-8-12)9-11-3-2-5-13-7-11/h2-3,5,7,12,14H,4,6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSQXKHRXWCBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNC1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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